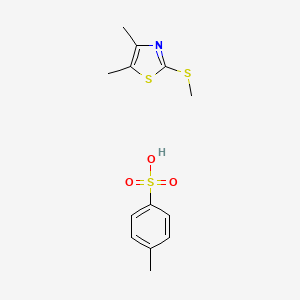
4,5-Dimethyl-2-methylsulfanyl-1,3-thiazole;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-methylsulfanyl-1,3-thiazole;4-methylbenzenesulfonic acid is a compound that combines a thiazole ring with a sulfonic acid group The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties The sulfonic acid group is known for its strong acidic nature and high solubility in water
Preparation Methods
The synthesis of 4,5-Dimethyl-2-methylsulfanyl-1,3-thiazole typically involves the reaction of 2-methylthio-1,3-thiazole with appropriate reagents under controlled conditions. One common method involves the use of thiourea and ethyl 4-bromo-3-oxopentanoate in ethanol, which results in the formation of the thiazole ring . The sulfonic acid group can be introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid .
Chemical Reactions Analysis
4,5-Dimethyl-2-methylsulfanyl-1,3-thiazole;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
4,5-Dimethyl-2-methylsulfanyl-1,3-thiazole;4-methylbenzenesulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-methylsulfanyl-1,3-thiazole;4-methylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems . These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4,5-Dimethyl-2-methylsulfanyl-1,3-thiazole;4-methylbenzenesulfonic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole structure. The uniqueness of this compound lies in its combination of the thiazole ring with a sulfonic acid group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61109-08-8 |
|---|---|
Molecular Formula |
C13H17NO3S3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-1,3-thiazole;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H9NS2/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-5(2)9-6(7-4)8-3/h2-5H,1H3,(H,8,9,10);1-3H3 |
InChI Key |
OPBGOCZBKCCFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC(=N1)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















